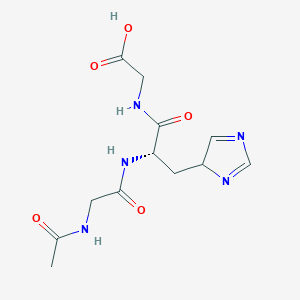
N-Acetylglycyl-histidyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine,N-acetylglycyl-L-histidyl- is a tripeptide composed of glycine, N-acetylglycine, and L-histidine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The presence of glycine and histidine residues imparts unique properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N-acetylglycyl-L-histidyl- typically involves peptide bond formation between the constituent amino acids. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The process involves:
Activation of the Carboxyl Group: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Industrial Production Methods
Industrial production of peptides like Glycine,N-acetylglycyl-L-histidyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Glycine,N-acetylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, altering the peptide’s properties.
Reduction: Reduction reactions can modify the peptide’s structure, particularly if disulfide bonds are present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling agents like DCC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives, while reduction can yield modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Glycine,N-acetylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Glycine,N-acetylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Glycine and histidine residues can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The simplest amino acid, involved in various metabolic processes.
N-acetylglycine: A derivative of glycine with acetylation, affecting its reactivity.
L-histidine: An essential amino acid with roles in enzyme function and metal ion binding.
Uniqueness
Glycine,N-acetylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of both glycine and histidine residues allows for versatile interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
3654-95-3 |
|---|---|
Molekularformel |
C12H17N5O5 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H17N5O5/c1-7(18)14-4-10(19)17-9(2-8-3-13-6-16-8)12(22)15-5-11(20)21/h3,6,8-9H,2,4-5H2,1H3,(H,14,18)(H,15,22)(H,17,19)(H,20,21)/t8?,9-/m0/s1 |
InChI-Schlüssel |
GLPFVICFSGSZMF-GKAPJAKFSA-N |
Isomerische SMILES |
CC(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


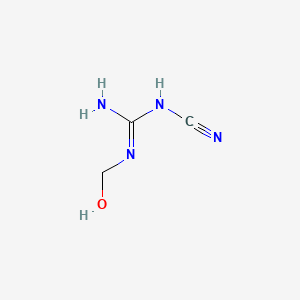
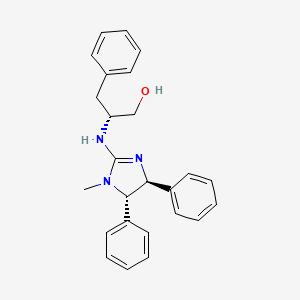
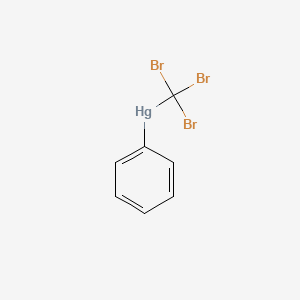
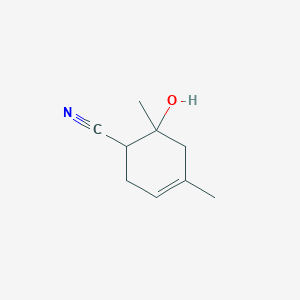
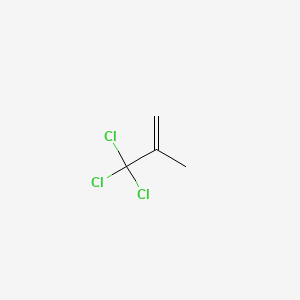
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
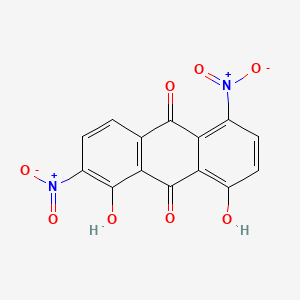
![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
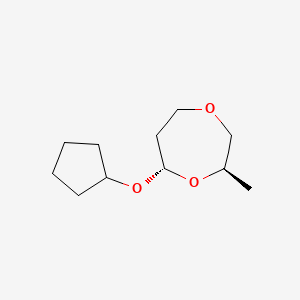

![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

